molecular formula C13H18N2O3 B5853248 N-ISOPENTYL-4-METHYL-3-NITROBENZAMIDE

N-ISOPENTYL-4-METHYL-3-NITROBENZAMIDE

Cat. No.: B5853248
M. Wt: 250.29 g/mol
InChI Key: LHPPZWKOBIAWFR-UHFFFAOYSA-N
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Description

N-ISOPENTYL-4-METHYL-3-NITROBENZAMIDE is an organic compound with the molecular formula C13H18N2O3 It is a derivative of benzamide, characterized by the presence of an isopentyl group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOPENTYL-4-METHYL-3-NITROBENZAMIDE typically involves the following steps:

    Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating 4-methylbenzamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Alkylation: The isopentyl group is introduced through an alkylation reaction. This can be done by reacting the nitrated benzamide with an isopentyl halide (e.g., isopentyl bromide) in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Nitration: Using industrial nitration reactors to introduce the nitro group.

    Alkylation in Large Reactors: Conducting the alkylation reaction in large-scale reactors with efficient mixing and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ISOPENTYL-4-METHYL-3-NITROBENZAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: N-ISOPENTYL-4-METHYL-3-AMINOBENZAMIDE.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-ISOPENTYL-4-CARBOXY-3-NITROBENZAMIDE.

Scientific Research Applications

N-ISOPENTYL-4-METHYL-3-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ISOPENTYL-4-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The isopentyl and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-ISOBUTYL-4-METHYL-3-NITROBENZAMIDE: Similar structure but with an isobutyl group instead of an isopentyl group.

    N-ISOPROPYL-4-METHYL-3-NITROBENZAMIDE: Contains an isopropyl group instead of an isopentyl group.

    N-ISOPENTYL-4-METHYL-3-AMINOBENZAMIDE: The nitro group is reduced to an amino group.

Uniqueness

N-ISOPENTYL-4-METHYL-3-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the isopentyl group enhances its lipophilicity compared to similar compounds with shorter alkyl chains, potentially affecting its pharmacokinetic properties.

Properties

IUPAC Name

4-methyl-N-(3-methylbutyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)6-7-14-13(16)11-5-4-10(3)12(8-11)15(17)18/h4-5,8-9H,6-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPPZWKOBIAWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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